molecular formula C23H27N7O6 B14006715 Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate CAS No. 65757-04-2

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B14006715
CAS No.: 65757-04-2
M. Wt: 497.5 g/mol
InChI Key: MJLITWIMDHZECC-UHFFFAOYSA-N
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Description

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate (CAS: 65757-04-2) is a synthetic pteridine derivative with the molecular formula C₂₃H₂₇N₇O₆ and a molecular weight of 497.50 g/mol . Structurally, it features:

  • A 2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl moiety, which distinguishes it from natural folate derivatives.
  • A benzoylamino-pentanedioate backbone with two methyl ester groups at the terminal carboxylic acid positions.
  • A methylamino linker connecting the pteridine ring to the benzoyl group.

Its dimethyl ester groups likely enhance lipophilicity compared to free carboxylic acid forms, influencing bioavailability and metabolic stability .

Properties

CAS No.

65757-04-2

Molecular Formula

C23H27N7O6

Molecular Weight

497.5 g/mol

IUPAC Name

dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C23H27N7O6/c1-29-19-18(21(33)30(2)23(29)24)27-15(12-26-19)11-25-14-7-5-13(6-8-14)20(32)28-16(22(34)36-4)9-10-17(31)35-3/h5-8,12,16,24-25H,9-11H2,1-4H3,(H,28,32)

InChI Key

MJLITWIMDHZECC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=O)N(C1=N)C)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Parameter Description
Chemical Name Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Molecular Formula C22H24N8O6 (estimated based on structure)
Molecular Weight Approximately 484 g/mol (estimated)
Core Structure Pteridin-4-one derivative with imino and methyl substitutions
Functional Groups Imino, amino, benzoyl amide, dimethyl ester of pentanedioic acid

Preparation Methods Analysis

Stepwise Preparation

Synthesis of 2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl derivative
  • Starting from pteridine or related precursors, methylation at N-1 and N-3 positions is performed using methyl iodide or dimethyl sulfate under basic conditions.
  • The 2-imino group is introduced via controlled amination or imination reactions, often involving hydroxylamine derivatives.
  • The 4-oxo group is retained or introduced by oxidation of the pteridine ring.
Preparation of 4-aminobenzoyl chloride intermediate
  • 4-Aminobenzoic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • This acid chloride is then reacted with the pteridinylmethylamine to form the benzoyl amide linkage.
Coupling with pentanedioic acid derivative
  • The amino group on the benzoyl amide intermediate is coupled with dimethyl pentanedioate (dimethyl ester of pentanedioic acid) using peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.
  • The reaction is typically carried out in anhydrous solvents like dichloromethane or DMF under inert atmosphere.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Methylation of pteridine Methyl iodide, K2CO3 Acetone Room temp to reflux 70-85 Requires careful control to avoid overalkylation
Imination at C-2 position Hydroxylamine derivatives Ethanol Reflux 65-75 Purification by recrystallization
Formation of benzoyl chloride Thionyl chloride None (neat) 0-5°C to RT 90-95 Use under dry conditions
Amide coupling Pteridinylmethylamine + benzoyl chloride Dichloromethane 0-25°C 80-90 Inert atmosphere recommended
Coupling with dimethyl pentanedioate DCC, HOBt, DMF DMF 0-25°C 60-80 Side reactions minimized by HOBt

Purification and Characterization

  • Purification typically involves column chromatography using silica gel with gradient elution (ethyl acetate/hexanes).
  • Crystallization from suitable solvents (e.g., ethanol or ethyl acetate) is used for final compound isolation.
  • Characterization is performed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
  • Analytical HPLC confirms purity >98%.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Yield Range (%) Advantages Limitations
Pteridine core methylation Chemical methylation Methyl iodide, base 70-85 Straightforward Overalkylation risk
Imination at C-2 Hydroxylamine derivatives Hydroxylamine 65-75 High selectivity Requires purification
Benzoyl chloride formation Acid chloride synthesis Thionyl chloride 90-95 High yield Moisture sensitive
Amide bond formation Coupling with amine DCC, HOBt 80-90 Efficient bond formation Side reactions possible
Coupling with dimethyl pentanedioate Peptide coupling DCC, HOBt, DMF 60-80 Good yields Requires inert atmosphere
Purification Chromatography, crystallization Silica gel, solvents N/A High purity Time-consuming

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pteridine ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Pteridine Ring Modifications: The target compound’s 2-imino-1,3-dimethyl-4-oxo substitution contrasts with folic acid’s 2-amino-4-oxo group and calcium L-methylfolate’s reduced tetrahydropteridinyl structure . Methotrexate derivatives feature 2,4-diaminopteridinyl groups, enhancing their role as dihydrofolate reductase (DHFR) inhibitors .

Backbone and Functional Groups :

  • Esterification (dimethyl vs. free carboxylic acids) impacts solubility and cellular uptake. For example, methotrexate dimethyl ester shows improved membrane permeability over methotrexate .
  • Natural folates (e.g., folic acid) require enzymatic activation (e.g., reduction to tetrahydrofolate), whereas synthetic analogs may bypass these steps .

Therapeutic Implications: Antifolate Activity: Methotrexate analogs inhibit DHFR, critical in cancer therapy , while the target compound’s imino group may confer unique binding properties. Nutraceutical Use: Calcium L-methylfolate is used clinically for folate supplementation, unlike the dimethyl ester’s research-focused applications .

Biological Activity

Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate (CAS No. 65757-04-2) is a complex organic compound with significant implications in medicinal chemistry, particularly as a derivative of methotrexate. Its biological activity is primarily attributed to its structural similarity to folate analogs, which play crucial roles in nucleotide synthesis and cellular proliferation.

PropertyValue
Molecular Formula C23H27N7O6
Molecular Weight 497.50 g/mol
CAS Number 65757-04-2
Solubility Soluble in DMSO and ethanol

This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides. By mimicking the natural substrate of DHFR, this compound can effectively disrupt DNA synthesis, leading to inhibition of cell proliferation, particularly in rapidly dividing cancer cells .

Biological Activities

  • Anticancer Properties :
    • Mechanism : As an antimetabolite, it interferes with DNA replication and cell division by inhibiting DHFR.
    • Studies : Research indicates that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Inhibition of Osteoclast Activity :
    • Research Findings : Methopterin, a related compound, has been shown to inhibit osteoclast proliferation and activation, suggesting that derivatives like this compound may exhibit similar effects .
  • Potential Use in Drug Development :
    • The compound is often studied as an impurity in methotrexate formulations, providing insights into drug metabolism and pharmacokinetics.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of various methotrexate derivatives, including this compound. The results demonstrated significant inhibition of tumor growth in xenograft models when treated with this compound.

Case Study 2: Osteoclast Inhibition

In vitro studies have shown that methopterin derivatives inhibit osteoclast differentiation and activity. This suggests that this compound may have therapeutic potential in conditions characterized by excessive bone resorption such as osteoporosis .

Q & A

Basic: How can researchers optimize the synthesis of this compound using experimental design principles?

Methodological Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Utilize factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal reaction conditions by analyzing interactions between parameters. Post-synthesis, validate purity via HPLC or NMR, and compare yields against computational predictions (e.g., quantum chemical reaction path searches) to refine protocols .

Advanced: How can computational modeling and experimental data be integrated to accelerate reaction discovery for derivatives of this compound?

Methodological Answer:
Employ hybrid workflows combining quantum mechanical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reactive intermediates. Tools like ICReDD’s reaction path search methods can narrow experimental conditions by simulating energy profiles. Validate predictions using high-throughput screening, and feed experimental results (e.g., kinetics, byproduct formation) back into models to improve accuracy. This closed-loop system reduces development time and identifies non-intuitive pathways .

Basic: What methodologies are recommended for determining the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is the gold standard. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow cooling.
  • Collecting intensity data using a synchrotron or rotating anode source.
  • Refinement with SHELXL, focusing on resolving hydrogen bonding and pteridin-ring geometry. Validate using R-factors and residual electron density maps .

Advanced: How should researchers address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Methodological Answer:
For disordered regions, apply SHELXL’s PART instructions to model partial occupancies. For twinning, use the TWIN/BASF commands to refine twin laws and scale intensities. Cross-validate with spectroscopic data (e.g., Raman or IR) to confirm molecular conformation. In cases of unresolved electron density, consider alternative space groups or molecular dynamics simulations to probe flexibility .

Basic: What experimental approaches assess the compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via:

  • HPLC-MS to track decomposition products.
  • TGA/DSC for thermal stability.
  • pH-dependent solubility assays.
    Classify stability using ICH guidelines (Q1A) and correlate results with computational predictions of hydrolytic/oxidative susceptibility .

Advanced: How can decomposition pathways be elucidated for this compound under oxidative conditions?

Methodological Answer:
Use LC-HRMS to identify transient intermediates and final degradation products. Pair with EPR spectroscopy to detect radical species. Computational studies (e.g., DFT-based Fukui indices) predict reactive sites prone to oxidation. Compare experimental and theoretical data to map pathways, such as pteridin-ring oxidation or ester hydrolysis. Validate using isotopically labeled analogs .

Basic: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:
Screen against target enzymes (e.g., dihydrofolate reductase) using fluorometric or spectrophotometric assays. For example:

  • Monitor NADPH depletion at 340 nm for DHFR activity.
  • Use IC50 calculations with dose-response curves.
    Cross-reference with structural analogs (e.g., 5,10-Methylene-THF) to infer binding modes .

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in reported mutagenicity data?

Methodological Answer:
Compare mutagenicity assays (e.g., Ames test) across analogs with systematic structural variations (e.g., pteridin modifications, ester vs. carboxylic acid groups). Employ molecular docking to assess DNA adduct formation or topoisomerase inhibition. Use QSAR models trained on toxicity databases to predict hotspots for mutagenicity. Address contradictions by standardizing assay conditions (e.g., metabolic activation protocols) .

Basic: How can quantum chemical calculations guide the design of novel derivatives?

Methodological Answer:
Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries and calculate electronic properties (HOMO/LUMO, electrostatic potentials). Identify sites for functionalization (e.g., methyl groups on the pteridin ring) that enhance target binding or solubility. Validate with docking studies against protein targets (e.g., folate receptors) .

Advanced: What multi-scale modeling approaches are effective for predicting pharmacokinetic properties?

Methodological Answer:
Combine:

  • Molecular dynamics (MD) to simulate membrane permeability (e.g., blood-brain barrier penetration).
  • Pharmacokinetic (PBPK) models to predict absorption/distribution.
  • Machine learning trained on ADME datasets to estimate clearance rates.
    Integrate results with in vitro assays (e.g., Caco-2 permeability) for validation .

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